molecular formula C18H21NOS B2575862 N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396793-46-6

N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2575862
CAS RN: 1396793-46-6
M. Wt: 299.43
InChI Key: YEYGUVHIULTZSZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as CP-94,253 and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Crystallography and Structural Analysis

The study of crystal structures provides insight into the molecular configuration, intermolecular interactions, and potential reactivity of compounds. For example, the crystal structure of a related thiophene derivative, synthesized and characterized through spectral analysis and X-ray diffraction studies, reveals the presence of N–H···S, C–H···O, and N–H···O hydrogen bonds, alongside π···π interactions between rings (Sharma et al., 2016). This detailed structural information is crucial for understanding the chemical behavior and potential applications of these compounds.

Synthesis of Thiophene Derivatives

The synthesis of thiophene derivatives is a key area of research, given their significance in various chemical and pharmaceutical applications. A method involving the cycloaddition of S-α-(dimethylphenylsilyl)benzyl acylates with acetylenic dipolarophiles has been developed to afford thiophene derivatives, showcasing a pathway to synthesize structurally complex and potentially bioactive molecules (Komatsu et al., 2002).

Anticancer Activity

The design and synthesis of benzamide derivatives with potential anticancer activity represent a significant application area. Derivatives of benzamides have been evaluated for their anticancer properties against various cancer cell lines, showing moderate to excellent activity, which underscores the potential of these compounds in cancer research (Ravinaik et al., 2021).

Catalytic Processes and Organic Synthesis

Catalytic processes play a crucial role in the efficient synthesis of heterocyclic compounds. The copper-catalyzed intramolecular cyclization of substituted thioureas to synthesize N-benzothiazol-2-yl-amides underlines the importance of catalysis in creating compounds with potential biological activities (Wang et al., 2008).

properties

IUPAC Name

N-cyclopropyl-2,5-dimethyl-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-13-5-6-14(2)17(12-13)18(20)19(15-7-8-15)10-9-16-4-3-11-21-16/h3-6,11-12,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYGUVHIULTZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide

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